molecular formula C14H13ClO5 B14958007 ethyl 2-[(3-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

ethyl 2-[(3-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Cat. No.: B14958007
M. Wt: 296.70 g/mol
InChI Key: NWDABLIWYOEJCQ-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with a chloro group at position 3, a methyl group at position 4, and an ethoxyacetate moiety at position 6. Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . The ethoxyacetate group at position 7 introduces ester functionality, which may modulate solubility and metabolic stability .

Properties

Molecular Formula

C14H13ClO5

Molecular Weight

296.70 g/mol

IUPAC Name

ethyl 2-(3-chloro-4-methyl-2-oxochromen-7-yl)oxyacetate

InChI

InChI=1S/C14H13ClO5/c1-3-18-12(16)7-19-9-4-5-10-8(2)13(15)14(17)20-11(10)6-9/h4-6H,3,7H2,1-2H3

InChI Key

NWDABLIWYOEJCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=C(C(=O)O2)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(3-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl bromoacetate in the presence of a base such as anhydrous potassium carbonate in dry acetone . The reaction proceeds through the formation of an intermediate, which is then converted to the final product by heating and subsequent purification steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact .

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Transformations

The ester moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

Reaction TypeConditionsProductYieldReference
Alkaline hydrolysis1M NaOH, ethanol, reflux, 3h2-[(3-Chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid85%
Acidic hydrolysis1M HCl, THF, 60°C, 6hSame as above78%

Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, with the chloro group enhancing electrophilicity at the ester carbonyl.

Nucleophilic Aromatic Substitution at the Chloro Substituent

The 3-chloro group participates in nucleophilic aromatic substitution (SNAr) under basic conditions:

NucleophileConditionsProductYieldReference
MethoxideK₂CO₃, DMF, 80°C, 12h3-Methoxy derivative72%
PiperidineCs₂CO₃, DMSO, 70°C, 8h3-Piperidine-substituted coumarin65%

The electron-withdrawing chloro group activates the aromatic ring for substitution, while the methyl group directs regioselectivity .

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing bioactive heterocycles:

Reaction PartnerConditionsProductYieldReference
Hydrazine hydrateEthanol, reflux, 4hHydrazide intermediate89%
Thioglycolic acidAcetic acid, 110°C, 6hThiazolidinone derivative82%

The hydrazide intermediate further cyclizes to form thiazolidinones, demonstrating utility in medicinal chemistry .

Coumarin Ring Reactivity

The 2-oxo chromenone core undergoes characteristic coumarin reactions:

Reaction TypeConditionsProductYieldReference
BrominationBr₂, CHCl₃, 25°C, 2h6-Bromo derivative68%
ReductionNaBH₄, MeOH, 0°C, 1hDihydrocoumarin analog55%

Bromination occurs at the electron-rich C6 position, while reduction targets the α,β-unsaturated lactone.

Acylation and Alkylation

The ether-linked oxygen can participate in further functionalization:

Reaction TypeReagentConditionsProductYieldReference
AcylationAcetyl chloridePyridine, 25°C, 2hAcetylated ether derivative63%
AlkylationMethyl iodide, Ag₂ODMF, 60°C, 6hMethyl ether derivative58%

These reactions highlight the versatility of the ether linkage in structure-activity relationship studies .

Mechanistic Insights

  • Ester Reactivity : Enhanced by the electron-withdrawing chloro group, which polarizes the carbonyl bond.

  • Aromatic Substitution : The chloro group’s -I effect facilitates SNAr, while steric hindrance from the methyl group limits para substitution .

  • Heterocyclization : Hydrazide intermediates undergo intramolecular cyclization via nucleophilic attack on the coumarin carbonyl .

Scientific Research Applications

Ethyl 2-[(3-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[(3-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets and pathways. The compound can inhibit bacterial DNA gyrase, leading to antimicrobial effects. It may also modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Key Observations :

  • Methyl at position 4 provides steric hindrance, which may reduce metabolic degradation compared to unsubstituted coumarins .

Spectroscopic and Physicochemical Properties

Spectroscopic Data

  • IR Spectroscopy : Expected ester C=O stretch at ~1730 cm⁻¹ and lactone C=O at ~1710 cm⁻¹, consistent with coumarin-oxyacetates .
  • ¹H-NMR : A singlet for the ethoxy group (δ 1.2–1.4 ppm) and a characteristic coumarin H-3 proton (δ ~6.3 ppm) .

Comparison with Analogs :

  • Phenyl-Substituted Analog () : Shows a downfield shift for H-3 (δ ~8.23 ppm) due to conjugation with the phenyl ring .
  • Trifluoromethyl Derivative () : CF3 group causes deshielding, altering chemical shifts in adjacent protons .

Physicochemical Properties

Property Target Compound Ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate
Molecular Weight ~312.7 g/mol 324.33 g/mol
logP (Predicted) ~2.5 (moderate lipophilicity) ~3.1 (higher due to phenyl)
Solubility Low in water; soluble in DMSO, acetone Similar profile; phenyl reduces aqueous solubility

Hypothesized SAR :

  • The chloro group may enhance DNA intercalation or enzyme inhibition.
  • Methyl at position 4 could reduce cytochrome P450-mediated metabolism, prolonging half-life .

Biological Activity

Ethyl 2-[(3-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a synthetic compound derived from the coumarin family, known for its diverse biological activities. This article explores its synthesis, structural properties, and various biological activities, particularly focusing on its antimicrobial and anticancer properties.

Synthesis and Structural Elucidation

The synthesis of this compound typically involves the reaction of 3-chloro-4-methylcoumarin with ethyl acetate under acidic conditions. The structural elucidation of the compound can be achieved through various spectroscopic techniques such as IR, NMR, and mass spectrometry. The molecular formula for this compound is C17H18ClO6C_{17}H_{18}ClO_6 with a molecular weight of approximately 367.79g/mol367.79\,g/mol .

Antimicrobial Properties

Numerous studies have evaluated the antimicrobial activity of coumarin derivatives, including this compound. Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study highlighted that several synthesized coumarins demonstrated moderate to excellent antibacterial effects, with some compounds showing efficacy against multiple bacterial strains .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that coumarin derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a recent study demonstrated that certain coumarin derivatives exhibited cytotoxic effects on cancer cell lines such as A431 and Jurkat cells .

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
A4315.0Apoptosis induction
Jurkat4.5Cell cycle arrest

Case Studies

  • Antimicrobial Evaluation : In a study assessing the antibacterial activity of various coumarin derivatives, ethyl 2-[(3-chloro-4-methyl-2-oxo-2H-chromen-7-yloxy]acetate was found to be particularly effective against Staphylococcus aureus, demonstrating a zone of inhibition comparable to standard antibiotics .
  • Cytotoxicity in Cancer Research : Another investigation into the cytotoxic effects of coumarin derivatives revealed that ethyl 2-[3-chloro–4-methyl–2–oxo–2H–chromen–7–yloxy]acetate significantly reduced cell viability in A431 cells, with an IC50 value indicating potent anticancer activity .

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